REACTION_CXSMILES
|
BrC1SC(Cl)=C(Cl)C=1C(=O)CCl.[C:13]([C:16]1[S:17][CH:18]=[CH:19][CH:20]=1)(=[O:15])[CH3:14].[Cl:21][CH2:22][C:23](Cl)=[O:24]>>[C:13]([C:16]1[S:17][C:18]([C:23](=[O:24])[CH2:22][Cl:21])=[CH:19][CH:20]=1)(=[O:15])[CH3:14]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=C(C1C(CCl)=O)Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1SC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Purified by column chromatography column (hexane:ethyl acetate 3:1), yield 25%, m.p.: 94-95° C., 1H-NMR (CDCl3): δ8.3 (d, J=4.2 Hz, 1H, Ar), 8.1 (d, J=4.2 Hz, 1H, Ar), 4.55 (s, 2H, CH2), 2.6 (s, 3H, CH3)
|
Type
|
CUSTOM
|
Details
|
Column μ Bondapack C18, 5 μm, 300 A, (300×3.9 mm), Purity 98%, r.t.=3.50 min, acetonitrile/H2O (0.05% H3PO4+0.04% Et3N) 50/50
|
Duration
|
3.5 min
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=CC=C(S1)C(CCl)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 25% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |